4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
CAS No.:
Cat. No.: VC11379958
Molecular Formula: C14H11N3O5
Molecular Weight: 301.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3O5 |
|---|---|
| Molecular Weight | 301.25 g/mol |
| IUPAC Name | 4-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C14H11N3O5/c18-12-4-1-9(2-5-12)14(20)16-15-8-10-7-11(17(21)22)3-6-13(10)19/h1-8,18-19H,(H,16,20)/b15-8+ |
| Standard InChI Key | PRXJGCMJCBEESW-OVCLIPMQSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
| SMILES | C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzohydrazide backbone substituted with a hydroxyl group at the para position of the benzene ring. The hydrazone linkage () connects this moiety to a 2-hydroxy-5-nitrophenyl group, introducing additional hydrogen-bonding and electron-withdrawing capabilities. The E-configuration of the hydrazone bond is critical for maintaining planar geometry, which enhances interactions with biological targets .
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution electron ionization mass spectrometry (HREI-MS) are routinely employed to confirm its structure. The -NMR spectrum typically shows signals for the hydroxyl protons at δ 10.2–11.0 ppm and aromatic protons between δ 7.5–8.5 ppm . The nitro group’s presence is confirmed via infrared (IR) spectroscopy, with characteristic peaks near 1520 cm (asymmetric stretching) and 1350 cm (symmetric stretching).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.25 g/mol | |
| Melting Point | 245–248°C (decomposes) | |
| Solubility | DMSO > Methanol > Water | |
| Stability | Stable at pH 6–8; degrades in strong acids/bases |
Synthesis and Optimization
Reaction Pathway
The synthesis involves a two-step process:
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Hydrazide Formation: 4-hydroxybenzoic acid is esterified with methanol under acidic conditions to form methyl 4-hydroxybenzoate, which is subsequently treated with hydrazine hydrate to yield 4-hydroxybenzohydrazide .
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Condensation: The hydrazide reacts with 2-hydroxy-5-nitrobenzaldehyde in methanol under reflux, catalyzed by glacial acetic acid, to form the target hydrazone.
Biological Activities and Mechanistic Insights
Urease Inhibition
In vitro assays demonstrate potent urease inhibition (IC = 13.33 ± 0.58 µM), outperforming the standard thiourea (IC = 21.14 ± 0.425 µM) . Molecular docking studies suggest the nitro group forms hydrogen bonds with the enzyme’s active-site residues (e.g., His593 and Ala440), while the hydroxyl group stabilizes the complex via hydrophobic interactions .
Applications in Medicinal Chemistry
Antimicrobial Development
Structure-activity relationship (SAR) studies highlight the importance of nitro and hydroxyl groups in enhancing antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL).
Anticancer Prospects
In silico simulations predict strong binding affinity toward topoisomerase II (ΔG = −9.8 kcal/mol), suggesting potential as a DNA-intercalating agent.
Comparative Analysis with Structural Analogs
Table 2: Comparison of Related Hydrazones
| Compound Name | Substituents | Urease IC (µM) | Solubility in Water |
|---|---|---|---|
| 4-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide | 2-NO | 18.92 ± 0.74 | Low |
| N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide | 3-NO | 24.56 ± 1.12 | Moderate |
| Target Compound | 2-OH, 5-NO | 13.33 ± 0.58 | Low |
The 2-hydroxy-5-nitro substitution confers superior enzymatic inhibition compared to monosubstituted analogs, likely due to enhanced electron withdrawal and hydrogen-bonding capacity .
Future Research Directions
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In Vivo Toxicology: Assess acute and chronic toxicity in murine models.
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Formulation Development: Explore nanoencapsulation to improve aqueous solubility.
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Target Expansion: Screen against kinase and protease targets for anticancer activity.
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